molecular formula C19H18BrN3O2 B11559851 N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide

N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide

Cat. No.: B11559851
M. Wt: 400.3 g/mol
InChI Key: UIPRUYSVLPAJQZ-WSDLNYQXSA-N
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Description

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 4-propoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide is unique due to the presence of the 5-bromo-1H-indole moiety, which imparts distinct biological activities.

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-4-propoxybenzamide

InChI

InChI=1S/C19H18BrN3O2/c1-2-9-25-16-6-3-13(4-7-16)19(24)23-22-12-14-11-21-18-8-5-15(20)10-17(14)18/h3-8,10-12,21H,2,9H2,1H3,(H,23,24)/b22-12+

InChI Key

UIPRUYSVLPAJQZ-WSDLNYQXSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=C2C=C(C=C3)Br

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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